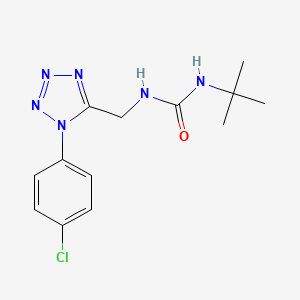

1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Urea-Based Biosensors for Health Monitoring

Urea, as a significant organic compound, finds extensive application in health monitoring through urea biosensors. These biosensors are crucial for detecting and quantifying urea concentration, which is a vital end product of nitrogen metabolism in humans. An excessive or deficient urea concentration can indicate various health conditions, including kidney malfunction, dehydration, and liver diseases. Recent advancements have utilized various nanoparticles and conducting polymers to enhance the performance of urea biosensors, offering a comprehensive approach for health monitoring and disease diagnosis (Botewad et al., 2021).

Environmental and Agricultural Applications

In agriculture, urea-formaldehyde compounds are utilized as slow-release fertilizers, providing a steady supply of nitrogen to plants. This application is significant for enhancing crop yield while minimizing nitrogen loss to the environment, thereby reducing pollution and improving soil health (Alexander & Helm, 1990). Furthermore, the role of urea in environmental biotechnology, especially in the microbial degradation of pollutants like methyl tert-butyl ether (MTBE), is of great interest. Microorganisms capable of utilizing urea for metabolism can potentially aid in bioremediation efforts, highlighting the compound's environmental significance (Fiorenza & Rifai, 2003).

Biomedical Research and Drug Design

In the realm of biomedical research, urea derivatives play a pivotal role in drug design due to their unique hydrogen-binding capabilities. These compounds are integral in developing therapeutics with varied bioactivities, including modulation of selectivity, stability, and pharmacokinetics of lead molecules. The incorporation of urea into small molecules has led to the discovery of drugs targeting a broad spectrum of biological targets, underlining its importance in medicinal chemistry (Jagtap et al., 2017).

Urea in Energy Storage and Conversion

Exploring urea's potential as a hydrogen carrier for fuel cell applications presents a promising avenue for sustainable energy supply. Urea's abundance, low toxicity, and ease of storage make it an attractive candidate for hydrogen production and storage, providing a pathway towards green energy solutions (Rollinson et al., 2011).

properties

IUPAC Name |

1-tert-butyl-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXBHMDWXREUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride](/img/structure/B2453530.png)

![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2453534.png)

![methyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2453538.png)

![6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2453540.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2453541.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2453543.png)